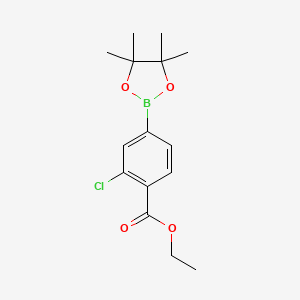

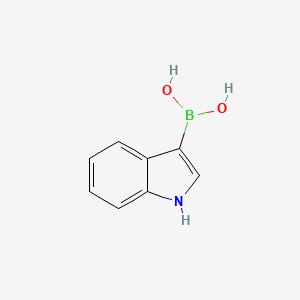

(1H-Indol-3-yl)boronic acid

Übersicht

Beschreibung

“(1H-Indol-3-yl)boronic acid” is a type of boronic acid that contains an indole ring . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Synthesis Analysis

The primary method for the synthesis of boronic acids, including “(1H-Indol-3-yl)boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed .Molecular Structure Analysis

The molecular structure of “(1H-Indol-3-yl)boronic acid” has been analyzed using molecular dynamics at semiempirical level, complemented with functional density calculations .Chemical Reactions Analysis

“(1H-Indol-3-yl)boronic acid” can participate in Suzuki–Miyaura (SM) coupling reactions . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalyzed homocoupling .Physical And Chemical Properties Analysis

“(1H-Indol-3-yl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 433.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Sensing Applications

Boronic acids, including Indole-3-boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This involves the use of boronic acids to label or tag biological molecules for further study or manipulation .

Protein Manipulation and Modification

Boronic acids, including Indole-3-boronic acid, have shown significant growth in their interaction with proteins. They are used for protein manipulation and cell labelling . This allows for the study and understanding of protein function and structure .

Therapeutics Development

Boronic acids are used in the development of therapeutics . Their unique properties allow them to be used in the creation of new drugs and treatments .

Separation Technologies

Boronic acids are also used in separation technologies . This involves the use of boronic acids to separate different molecules based on their interactions with the boronic acid .

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This has potential applications in the treatment of diabetes .

Synthesis of Biologically Active Molecules

Indole-3-boronic acid is involved in the synthesis of biologically active molecules. For example, it has been used in the synthesis of indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .

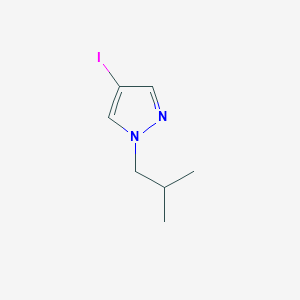

Suzuki Coupling Reactions

Indole-3-boronic acid is also involved in Suzuki coupling reactions for the synthesis of Aryl-hetarylfurocoumarins . This is a type of cross-coupling reaction used in organic chemistry to form carbon-carbon bonds .

Wirkmechanismus

Target of Action

Indole-3-boronic acid primarily interacts with specific cellular targets. One of its key targets is the aryl hydrocarbon receptor (AhR) . AhR is a transcription factor that plays a crucial role in regulating gene expression in response to environmental cues, such as xenobiotics and endogenous ligands. Upon binding to Indole-3-boronic acid, AhR translocates to the nucleus and modulates the expression of genes involved in detoxification, immune response, and cell proliferation .

Mode of Action

The interaction between Indole-3-boronic acid and AhR leads to downstream effects. Activation of AhR by the compound triggers the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1). These enzymes metabolize various xenobiotics, including polycyclic aromatic hydrocarbons (PAHs), into less toxic forms. Additionally, AhR activation influences immune responses and cellular differentiation .

Biochemical Pathways

Indole-3-boronic acid affects several biochemical pathways:

- The compound induces detoxification enzymes (such as CYP1A1) that enhance the breakdown of harmful substances. AhR activation modulates immune cell function and cytokine production. AhR-mediated gene expression impacts cell growth and differentiation .

Pharmacokinetics

The pharmacokinetic properties of Indole-3-boronic acid include:

- The compound is absorbed through the gastrointestinal tract. It distributes to various tissues, including the liver and kidneys. Indole-3-boronic acid undergoes hepatic metabolism, primarily via CYP enzymes. The compound is excreted mainly in urine. Its bioavailability depends on factors like solubility and stability .

Result of Action

The molecular and cellular effects of Indole-3-boronic acid include:

- The compound exhibits antioxidant properties, protecting cells from oxidative stress. AhR activation suppresses proinflammatory cytokines and chemokines . By influencing detoxification pathways and immune responses, Indole-3-boronic acid may play a role in cancer prevention or treatment.

Action Environment

Environmental factors impact the compound’s efficacy and stability:

- The stability of Indole-3-boronic acid varies with pH levels. Heat can degrade the compound. Choice of solvent affects its solubility and reactivity.

Zukünftige Richtungen

The Suzuki–Miyaura (SM) coupling reaction, which “(1H-Indol-3-yl)boronic acid” can participate in, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . This suggests potential future directions in the development of new drugs and other applications.

Eigenschaften

IUPAC Name |

1H-indol-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTHBZMGHRDZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625167 | |

| Record name | 1H-Indol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

741253-05-4 | |

| Record name | 1H-Indol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt](/img/structure/B1592971.png)

![3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1592980.png)